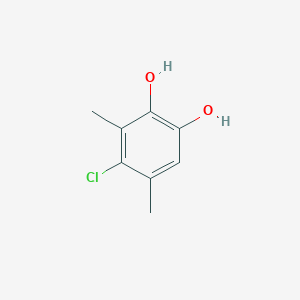

4-Chloro-3,5-dimethylbenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87568-17-0 |

|---|---|

Molecular Formula |

C8H9ClO2 |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

4-chloro-3,5-dimethylbenzene-1,2-diol |

InChI |

InChI=1S/C8H9ClO2/c1-4-3-6(10)8(11)5(2)7(4)9/h3,10-11H,1-2H3 |

InChI Key |

SSHGSTQNUASBDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3,5 Dimethylbenzene 1,2 Diol

Approaches to the De Novo Synthesis of 4-Chloro-3,5-dimethylbenzene-1,2-diol

The construction of the this compound molecule can be approached through several strategic pathways, either by modifying a pre-existing catechol scaffold or by assembling the ring with the desired substituents.

A direct and logical approach to the synthesis of this compound involves the selective chlorination of a 3,5-dimethylbenzene-1,2-diol (3,5-dimethylcatechol) precursor. In this electrophilic aromatic substitution reaction, the directing effects of the substituents on the benzene (B151609) ring are crucial for achieving regioselectivity.

The two hydroxyl groups of the catechol are strongly activating and ortho-, para-directing. Similarly, the two methyl groups at the 3- and 5-positions are activating and ortho-, para-directing. The combined influence of these four activating groups strongly directs electrophiles to the C4 and C6 positions, which are electronically enriched. Due to the symmetry of the 3,5-dimethylcatechol (B1654822) starting material, these two positions are equivalent. Therefore, controlled, direct chlorination is expected to yield the desired 4-chloro product.

Common chlorinating agents for this type of transformation include:

Sulfuryl chloride (SO₂Cl₂) : Often used for the chlorination of phenols. chemicalbook.com

N-Chlorosuccinimide (NCS) : A milder source of electrophilic chlorine.

Chlorine gas (Cl₂) : Can be used with a Lewis acid catalyst, although careful control of stoichiometry is required to prevent over-chlorination.

The reaction is typically performed in a suitable solvent, and conditions are optimized to favor mono-chlorination and prevent the formation of dichlorinated byproducts.

An alternative synthetic strategy involves constructing the catechol moiety on a benzene ring that already contains the required chloro and dimethyl substituents. A plausible and efficient precursor for this route is 4-chloro-3,5-dimethylphenol (B1207549). chemicalbook.comgoogle.commerckmillipore.comsigmaaldrich.com The synthesis of this precursor can be achieved by the direct chlorination of 3,5-dimethylphenol (B42653) using agents like sulfuryl chloride. chemicalbook.comgoogle.com

Once 4-chloro-3,5-dimethylphenol is obtained, a second hydroxyl group must be introduced ortho to the existing one. A well-established method for this transformation is a two-step process involving an initial ortho-formylation followed by a Dakin oxidation. nih.govresearchgate.net

Ortho-formylation : The phenol (B47542) is first reacted to introduce an aldehyde group at the ortho position. Common methods include the Reimer-Tiemann or Duff reactions.

Dakin Oxidation : The resulting ortho-hydroxybenzaldehyde is then treated with hydrogen peroxide in a basic solution. wikipedia.orgorganic-chemistry.orgslideshare.net The reaction proceeds through a mechanism related to the Baeyer-Villiger oxidation, where the aldehyde group is replaced by a hydroxyl group, yielding the final catechol product. wikipedia.org

This pathway offers a high degree of control over the substitution pattern of the final product.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. The conversion of phenols to catechols is amenable to such a process. researchgate.net This strategy can be applied to the synthesis of this compound from 4-chloro-3,5-dimethylphenol.

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Ortho-formylation of Phenol | Paraformaldehyde, MgCl₂, Triethylamine |

| 2 | Dakin Oxidation (in situ) | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (B78521) (NaOH) |

Derivatization Reactions of this compound

The chemical reactivity of this compound is primarily dictated by its catechol and chlorinated aromatic functionalities, allowing for a range of transformations.

Catechols are readily oxidized to form highly reactive ortho-quinones (o-quinones). nih.govnih.govmarquette.edu This transformation involves the removal of two protons and two electrons from the hydroxyl groups, forming two carbonyl groups. The oxidation of this compound yields 4-chloro-3,5-dimethylcyclohexa-3,5-diene-1,2-dione (4-chloro-3,5-dimethyl-o-benzoquinone).

This oxidation can be accomplished using a variety of oxidizing agents, including: acs.orgnih.gov

Ceric Ammonium (B1175870) Nitrate (CAN)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Metal-catalyzed oxidation (e.g., using copper) nih.gov

Electrochemical methods marquette.edu

These resulting o-quinones are potent electrophiles and can participate in various subsequent reactions, such as Michael additions and cycloadditions.

The functional groups of this compound can also undergo reductive transformations.

Reductive Dehalogenation : The chlorine atom can be selectively removed from the aromatic ring through reductive dehalogenation. nih.gov This process replaces the C-Cl bond with a C-H bond, yielding 3,5-dimethylbenzene-1,2-diol. A common and effective method for this transformation is catalytic hydrogenation, which typically employs hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction is often highly efficient and selective for the removal of the halogen without affecting the hydroxyl groups or the aromatic ring. Anaerobic microbial cultures have also been shown to dehalogenate chlorocatechols. mendeley.comnih.gov

Reduction of Hydroxyl Groups : The deoxygenation of phenolic hydroxyl groups is a more challenging transformation than dehalogenation. Direct reduction is difficult, but several indirect methods exist. One common strategy is to first convert the hydroxyl groups into better leaving groups, such as tosylates or triflates, which can then be reductively cleaved. Another approach is the Barton-McCombie deoxygenation, which involves converting the hydroxyls into thiocarbonyl derivatives before reduction with a tin hydride. These methods would ultimately convert the catechol to 1,3-dimethylbenzene. It is also important to note the reversible nature of the catechol/o-quinone redox couple, where the o-quinone can be easily reduced back to the catechol using mild reducing agents like sodium borohydride (B1222165) or sodium dithionite. mdpi.com

| Transformation | Starting Material | Product | Typical Reagents |

|---|---|---|---|

| Oxidation | This compound | 4-Chloro-3,5-dimethyl-1,2-benzoquinone | Ceric Ammonium Nitrate (CAN), DDQ |

| Reductive Dehalogenation | This compound | 3,5-Dimethylbenzene-1,2-diol | H₂, Pd/C |

| Reductive Deoxygenation (Hydroxyls) | This compound | 4-Chloro-1,3-dimethylbenzene | (Multi-step) e.g., Barton-McCombie deoxygenation |

Nucleophilic Substitution Reactions at the Chloro-Position

Nucleophilic substitution at the chlorine-bearing carbon on the aromatic ring of this compound is a chemically challenging transformation. Aryl halides are generally resistant to classical SN1 or SN2 reaction pathways. libretexts.org Instead, substitution typically proceeds through a two-step addition-elimination mechanism (SNAr). libretexts.org

The feasibility of the SNAr mechanism is heavily influenced by the electronic nature of the substituents on the benzene ring. The rate of substitution is substantially enhanced by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and para to the leaving group (the chlorine atom). libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon the initial attack of the nucleophile. libretexts.org

In the case of this compound, the ring is substituted with two hydroxyl (-OH) groups and two methyl (-CH3) groups. These are all electron-donating groups, which increase the electron density of the aromatic ring. This increased electron density deactivates the ring toward attack by nucleophiles, making the SNAr reaction significantly less favorable. Consequently, displacing the chloro group with a nucleophile requires harsh reaction conditions, such as extremely high temperatures and pressures. An analogous industrial example is the Dow process, which prepares phenol from chlorobenzene (B131634) using a concentrated sodium hydroxide solution at temperatures exceeding 350°C. libretexts.org

| Substituent on Ring | Position Relative to Chlorine | Electronic Effect | Influence on Nucleophilic Aromatic Substitution |

| Hydroxyl (-OH) | 1, 2 | Electron-Donating | Deactivating |

| Methyl (-CH₃) | 3, 5 | Electron-Donating | Deactivating |

Esterification and Etherification of Phenolic Hydroxyls

The two phenolic hydroxyl groups of this compound are reactive sites that can readily undergo esterification and etherification reactions.

Esterification: This transformation involves converting the hydroxyl groups into ester functional groups. This is typically achieved by reacting the diol with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and may also act as a catalyst. Depending on the stoichiometry of the reagents, either mono- or di-esterification can be achieved.

Etherification: The formation of an ether from a phenolic hydroxyl group is commonly accomplished via the Williamson ether synthesis. This method involves deprotonating the phenol with a strong base (e.g., sodium hydroxide, sodium hydride) to form a more nucleophilic phenoxide ion. This ion then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. For this compound, this reaction can be controlled to produce mono- or di-ethers. The synthesis of related compounds, such as 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene from the corresponding hydroquinone, demonstrates the application of etherification to similar molecular scaffolds. nih.gov

| Reaction | Typical Reagents | Product Functional Group |

| Esterification | Acid Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O), Base (e.g., Pyridine) | Ester (-O-CO-R) |

| Etherification | Alkyl Halide (R'-X), Strong Base (e.g., NaOH, NaH) | Ether (-O-R') |

Industrial-Scale Synthesis Considerations for Related Compounds

The industrial-scale synthesis of chlorinated dimethylphenols and their derivatives, such as this compound, presents several significant challenges that impact economic viability and process safety.

A primary consideration is the control of regioselectivity during aromatic substitution reactions like chlorination and hydroxylation. The synthesis of a specific isomer often results in a mixture of products, which requires costly and energy-intensive separation processes.

Furthermore, many of the necessary chemical transformations require severe operating conditions. For instance, the hydrolysis of an aryl chloride to a phenol, a key step in some synthetic routes, often demands high temperatures and pressures, similar to the Dow process. libretexts.org These conditions necessitate the use of specialized, corrosion-resistant, high-pressure reactors, which represent a substantial capital investment.

| Factor | Implication for Industrial Synthesis of Related Compounds |

| Regioselectivity | Difficulty in producing a single isomer leads to complex purification steps and potential yield loss. |

| Reaction Conditions | High temperatures and pressures require specialized, expensive equipment and high energy consumption. libretexts.org |

| Raw Material Cost | The economic feasibility is highly dependent on the cost and availability of starting materials. |

| Safety & Environment | Handling of hazardous reagents and management of chlorinated waste streams require strict protocols and add to operational costs. |

Mechanistic and Kinetic Investigations of 4 Chloro 3,5 Dimethylbenzene 1,2 Diol Reactions

Reaction Mechanism Elucidation Through Advanced Experimental Techniques

The investigation into the reaction mechanisms of 4-Chloro-3,5-dimethylbenzene-1,2-diol leverages sophisticated analytical methods to identify transient species and model reaction kinetics. These techniques are crucial for mapping the transformation of the parent molecule into various intermediates and final breakdown products.

Intermediates Identification Using Mass Spectrometry and Chromatography

The degradation of phenolic and catecholic compounds invariably proceeds through a series of intermediate products before complete mineralization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful tools for separating and identifying these intermediates.

In studies on the ozonation of related compounds like 4-chlorophenol, the formation of 4-chlorocatechol (B124253) is a primary step. researchgate.net Subsequent oxidation of the catechol ring is expected. For this compound, the initial oxidation step would likely form 4-chloro-3,5-dimethyl-1,2-benzoquinone . This is consistent with research on other catechols where oxidation leads to the corresponding o-quinone.

Further degradation involves the cleavage of the aromatic ring. Based on the degradation pathways of 4-chlorocatechol and the parent compound 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), subsequent intermediates are typically short-chain carboxylic acids. researchgate.netresearchgate.net Ion chromatography is often used to quantify the formation of these acids and inorganic ions like chloride (Cl⁻), confirming the breakdown of the original chlorinated structure. researchgate.net

A proposed pathway, based on analogous compounds, would involve the following steps:

Oxidation of this compound to 4-chloro-3,5-dimethyl-1,2-benzoquinone.

Hydroxylation and subsequent cleavage of the quinone ring.

Formation of various small-chain carboxylic acids (e.g., maleic acid, oxalic acid, formic acid).

Mineralization to CO₂, H₂O, and HCl.

The table below lists intermediates identified during the degradation of closely related compounds, which are anticipated in the degradation of this compound.

| Precursor Compound | Identified Intermediates | Analytical Technique |

| 4-chlorophenol | 4-chlorocatechol, Hydroquinone | LC-MS-TOF researchgate.net |

| 4-chloro-3,5-dimethylphenol | 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone | GC-MS researchgate.net |

| Catechol | 1,2-Benzoquinone, Maleic acid, Oxalic acid | HPLC, GC-MS |

Radical Species Detection in Oxidation Processes

Oxidation reactions, particularly those used in advanced oxidation processes (AOPs), are driven by highly reactive radical species. The primary radical involved in the initial steps of catechol oxidation is the semiquinone radical . acs.orgnih.gov In the case of this compound, oxidation (e.g., by a hydroxyl radical, •OH) would begin with the abstraction of a hydrogen atom from one of the hydroxyl groups, forming a 4-chloro-3,5-dimethylsemiquinone radical. acs.orgresearchgate.net

This process can be described by two primary mechanisms:

Electron Transfer: The catechol can transfer an electron to an oxidant, forming a radical cation (QH₂•⁺) which rapidly deprotonates to the semiquinone radical (QH•). acs.orgnih.gov

Hydrogen Abstraction: A radical species like •OH can directly abstract a hydrogen atom from a hydroxyl group, yielding the semiquinone radical and a water molecule. nih.gov

These semiquinone radicals are resonance-stabilized but are key transient species that undergo further oxidation to form the more stable quinone. nih.gov The detection of these short-lived radicals is challenging and often relies on indirect methods or specialized techniques like electron paramagnetic resonance (EPR) spectroscopy. The presence of these radicals is often confirmed by using radical scavengers, which inhibit the degradation rate of the parent compound. nih.gov

Kinetic Modeling of Reaction Rates and Pathways

Understanding the kinetics of degradation is essential for optimizing remediation processes. The degradation of organic pollutants in AOPs often follows pseudo-first-order kinetics when the oxidant (like ozone or hydroxyl radicals) is present in significant excess compared to the pollutant.

The reaction rate can be expressed as: Rate = -d[C]/dt = k_obs[C] where:

[C] is the concentration of this compound.

k_obs is the observed pseudo-first-order rate constant.

Kinetic studies on related compounds provide valuable insight. For instance, catechols are known to be significantly more reactive toward ozone than their parent phenols, especially at acidic or neutral pH. acs.org This suggests that if this compound is formed as an intermediate from the degradation of PCMX, it would be degraded very rapidly.

The table below compares the second-order rate constants for the reaction of ozone with phenol (B47542) and catechol, illustrating the higher reactivity of the catechol structure.

| Compound | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Phenol | 3 | 1.3 x 10³ acs.org |

| Catechol | 3 | 5.2 x 10⁵ acs.org |

Kinetic models are developed by collecting concentration data over time using chromatographic techniques (HPLC) and fitting the data to rate equations. These models are crucial for predicting the efficiency of a treatment process and understanding the influence of operational parameters like pH, oxidant dose, and temperature. mdpi.com

Degradation Pathways of this compound in Environmental Systems

The removal of persistent chlorinated organic compounds from water is a significant environmental challenge. Advanced Oxidation Processes (AOPs) are highly effective for this purpose due to their ability to generate powerful oxidizing species.

Advanced Oxidation Processes (AOPs) for Decontamination

AOPs refer to a set of chemical treatment procedures designed to remove organic pollutants via oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are capable of achieving complete mineralization of organic compounds into CO₂, water, and inorganic salts.

Ozonation is a widely used AOP for water treatment. Ozone can react with organic compounds through two main pathways:

Direct Reaction: Direct attack by molecular ozone (O₃). This reaction is selective and typically slower.

Indirect Reaction: Attack by hydroxyl radicals (•OH) formed from the decomposition of ozone in water. This pathway is non-selective and features extremely fast reaction rates.

The combination of ozone with ultraviolet (UV) light (UV/O₃) significantly enhances the degradation process. The photolysis of aqueous ozone by UV light is a highly efficient method for generating hydroxyl radicals, leading to a pronounced synergistic effect and faster, more complete mineralization of pollutants. researchgate.netebi.ac.uk

For this compound, the degradation in an ozonation or UV/O₃ system would be rapid. The electron-donating nature of the two hydroxyl groups makes the aromatic ring highly susceptible to electrophilic attack by both ozone and hydroxyl radicals. The process would lead to hydroxylation, oxidation to the corresponding quinone, and ultimately, cleavage of the aromatic ring to form smaller, more biodegradable organic acids, eventually leading to complete mineralization. researchgate.netresearchgate.net Studies on the parent compound, PCMX, showed that a UV/O₃ system could achieve nearly complete elimination of total organic carbon (TOC), indicating effective mineralization. researchgate.net

UV-Activated Persulfate Processes

Advanced oxidation processes (AOPs) utilizing persulfate (PS) activated by ultraviolet (UV) light are effective for degrading recalcitrant organic compounds. In the UV/PS process, the primary mechanism involves the photolytic cleavage of the peroxide bond (O–O) in the persulfate ion (S₂O₈²⁻), which generates highly reactive sulfate (B86663) radicals (SO₄•⁻). mdpi.com These radicals are powerful oxidants capable of initiating the degradation of aromatic compounds like this compound. mdpi.comnih.gov

The degradation kinetics in UV/PS systems are significantly influenced by several factors. The degradation rate of pollutants generally increases with a higher initial persulfate dosage and is strongly dependent on the solution's pH. nih.gov For instance, the degradation of the herbicide alachlor (B1666766) was most effective under acidic conditions (pH 5) in a UV/S₂O₈²⁻ system. rsc.org The presence of natural water constituents can also have varied effects; inorganic anions like bicarbonate (HCO₃⁻) and chloride (Cl⁻) can either enhance or inhibit degradation, while natural organic matter (NOM) typically has a significant inhibitory effect due to its role as a radical scavenger. nih.gov The degradation pathway for a compound like this compound in a UV/PS system would likely involve hydroxylation, decarbonylation, and eventual ring-opening reactions initiated by the attack of sulfate radicals. nih.gov

Electro-Fenton and Heterogeneous Fenton-like Systems

Electro-Fenton (EF) and heterogeneous Fenton-like processes are other powerful AOPs for the destruction of chlorinated organic pollutants. nih.govacs.org The EF process involves the in-situ generation of hydrogen peroxide (H₂O₂) at a cathode, which then reacts with a catalyst, typically iron ions (Fe²⁺), to produce hydroxyl radicals (•OH) via the Fenton reaction. acs.org Studies on various chlorophenols have demonstrated that the EF method can achieve rapid degradation, with the pseudo-first-order degradation rate constants varying based on the degree of chlorine substitution. nih.gov

Heterogeneous Fenton-like systems, which use solid catalysts, offer advantages such as a wider operating pH range and easier catalyst recovery. Research on the degradation of the closely related compound 4-chloro-3,5-dimethylphenol (PCMX) using nanoparticulate zero-valent iron (nZVI) as a catalyst provides a relevant model. nih.govnih.gov In this system, a complete decomposition of PCMX and 65% removal of total organic carbon (TOC) were observed within 30 minutes at a near-neutral pH of 6.3. nih.govnih.govresearchgate.net The reaction is believed to proceed through a surface-mediated process where nZVI catalyzes the decomposition of H₂O₂ to generate hydroxyl radicals. mdpi.com Other novel catalysts, such as Au–Fe₃O₄ magnetic nanocomposites, have also proven effective for chlorophenol degradation at near-neutral conditions. rsc.org

Role of Reactive Oxygen Species (ROS) in Degradation

The efficacy of the aforementioned AOPs is entirely dependent on the generation of highly reactive oxygen species (ROS). nih.govmdpi.com In Fenton, Electro-Fenton, and heterogeneous Fenton-like systems, the principal ROS is the hydroxyl radical (•OH). researchgate.net Investigations using radical scavengers have confirmed that the removal of PCMX in an nZVI/H₂O₂ system is mainly attributed to the attack of •OH, particularly surface-bonded hydroxyl radicals. nih.govnih.govresearchgate.net These radicals attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization. nih.gov

In UV-activated persulfate systems, the primary oxidant is the sulfate radical (SO₄•⁻). mdpi.com However, under certain pH conditions, sulfate radicals can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), meaning both species can contribute to the degradation process. mdpi.comnih.gov Both SO₄•⁻ and •OH are extremely powerful, non-selective oxidants that can effectively break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O. researchgate.net

Biotransformation and Biodegradation Studies

Microbial Degradation Pathways

Microorganisms have evolved diverse catabolic pathways to degrade chloroaromatic compounds, which typically converge on chlorocatechols as central intermediates. researchgate.netnih.gov Therefore, the microbial degradation pathways for this compound would follow established routes for chlorocatechol catabolism. Two primary pathways are the modified ortho-cleavage pathway and the meta-cleavage pathway. researchgate.net

In the modified ortho-cleavage pathway, the aromatic ring of the chlorocatechol is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase enzyme. researchgate.net This leads to the formation of a chloromuconate, which is further processed by enzymes such as chloromuconate cycloisomerase and dienelactone hydrolase, eventually funneling metabolites into the tricarboxylic acid (TCA) cycle. researchgate.net

Alternatively, the meta-cleavage pathway involves the cleavage of the aromatic ring adjacent to one of the hydroxyl groups, a reaction catalyzed by a catechol 2,3-dioxygenase. nih.gov While 3-chlorocatechols have been reported to be suicide substrates for some meta-cleavage enzymes, certain bacteria, like Pseudomonas putida GJ31, possess a novel type of chlorocatechol 2,3-dioxygenase that can productively convert 3-chlorocatechol, allowing for complete mineralization via this pathway. nih.gov

Enzymatic Dechlorination and Hydroxylation Mechanisms (e.g., Cytochrome P450, Laccase)

Specific enzymes play a critical role in the initial steps of transforming chlorinated aromatics, making them amenable to ring cleavage. Fungal biodegradation of the related compound chloroxylenol (PCMX) has been shown to involve dechlorination, hydroxylation, and oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450) and laccases. nih.govdntb.gov.ua

Cytochrome P450 enzymes are known to catalyze hydroxylation reactions, which can lead to the dechlorination of aromatic compounds. nih.govnih.govucla.edu For instance, the dechlorination of pentachlorophenol (B1679276) in Rhodococcus chlorophenolicus is initiated by a P450-dependent para-hydroxylation. nih.gov This type of enzymatic action would be a plausible initial step in the breakdown of a substituted chlorocatechol.

Laccases, which are multi-copper oxidases, are also implicated in the degradation of chlorophenols. Studies using crude laccase from the fungus Trametes versicolor demonstrated the successful dechlorination of 2,4-dichlorophenol. researchgate.net These enzymes catalyze the oxidation of phenolic compounds, a process that can initiate polymerization or further degradation, contributing to detoxification. researchgate.net

Influence of Environmental Factors on Degradation Kinetics

The kinetics of both chemical and biological degradation processes are highly sensitive to environmental conditions. Key factors influencing the degradation rate of chlorinated aromatic compounds include pH, temperature, substrate concentration, and the presence of other substances in the matrix. researchgate.net

For microbial degradation, pH is a critical parameter. The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by Pseudomonas cepacia was found to be optimal under acidic conditions, though very low pH could become inhibitory due to chloride release and limited buffering capacity. nih.gov Similarly, the degradation of PCMX using a plasma-based AOP was more efficient in acidic solutions than in alkaline ones. nih.govrsc.org

Temperature and initial pollutant concentration also play crucial roles. researchgate.net Higher temperatures can increase reaction rates up to a point, but excessive heat can denature enzymes in biological systems or accelerate the unproductive decomposition of reagents like H₂O₂ in chemical systems. mdpi.com Degradation rates often decrease with increasing initial concentrations of the pollutant, as the fixed amount of catalyst or microbial population becomes saturated. nih.govnih.gov The presence of co-metabolites or other organic matter can also impact kinetics, sometimes enhancing degradation by supporting microbial growth or inhibiting it by competing for reactive species. rsc.orgmdpi.com

Table 1: Influence of Environmental Factors on Degradation Kinetics of Chlorinated Aromatic Compounds

| Environmental Factor | Effect on Degradation Rate | Process Type | Rationale / Observation | References |

|---|---|---|---|---|

| pH | Optimal rates often in acidic range; can be inhibitory at very low pH. | Microbial & AOPs | Affects enzyme activity, microbial viability, and the stability and reactivity of oxidants like O₃ and H₂O₂. | nih.govnih.govrsc.org |

| Temperature | Increases rate to an optimum, then decreases. | Microbial & AOPs | Affects reaction kinetics and enzyme stability. Excessive heat can cause unproductive decomposition of reagents. | mdpi.comresearchgate.net |

| Initial Concentration | Higher concentrations can decrease the apparent rate constant. | Microbial & AOPs | Saturation of enzyme active sites or catalyst surfaces. High concentrations can be toxic to microorganisms. | researchgate.netnih.govnih.gov |

| Natural Organic Matter (NOM) | Inhibitory | AOPs | Acts as a scavenger of reactive oxygen species (e.g., •OH, SO₄•⁻), reducing the efficiency of the primary degradation reaction. | nih.govrsc.org |

| Inoculum Size | Higher initial population density decreases lag time and total degradation time. | Microbial | A larger population of degrading microorganisms leads to a faster overall transformation of the substrate. | researchgate.netnih.gov |

Spectroscopic and Structural Characterization of 4 Chloro 3,5 Dimethylbenzene 1,2 Diol and Its Derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-Chloro-3,5-dimethylbenzene-1,2-diol (C₈H₉ClO₂), the molecular ion peak in a mass spectrum is expected to show a characteristic isotopic pattern due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two main peaks: the molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and an M+2 peak for the molecule with ³⁷Cl, in an approximate 3:1 intensity ratio. libretexts.org

The high-resolution mass of the molecular ion provides the exact molecular formula.

[M]⁺ (C₈H₉³⁵ClO₂): 172.0291 m/z

[M+2]⁺ (C₈H₉³⁷ClO₂): 174.0262 m/z

Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound is anticipated to follow pathways common to substituted phenols and catechols. libretexts.org Key fragmentation processes would likely include the loss of a methyl radical (•CH₃), a chlorine radical (•Cl), and stable neutral molecules like carbon monoxide (CO).

A plausible fragmentation pathway could involve:

Loss of a methyl group: A primary fragmentation step is often the cleavage of a C-C bond to lose a methyl radical, leading to a stable cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond results in the loss of a chlorine radical.

Loss of carbon monoxide: Catechol-like structures can undergo rearrangement and lose a molecule of CO.

These fragmentation pathways give rise to a series of daughter ions that are characteristic of the parent molecule's structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

| 172 | [C₈H₉ClO₂]⁺ | - | - |

| 157 | [C₇H₆ClO₂]⁺ | Methyl radical | •CH₃ |

| 137 | [C₈H₉O₂]⁺ | Chlorine radical | •Cl |

| 129 | [C₇H₆ClO]⁺ | Carbon Monoxide | CO |

| 122 | [C₇H₆O₂]⁺ | Methyl radical, Chlorine radical | •CH₃, •Cl |

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of suitable crystalline derivatives provides critical data on bond lengths, bond angles, and intermolecular interactions that define its solid-state architecture. sigmaaldrich.com

Studies on structurally related substituted catechols and chlorinated dimethylbenzenes reveal key expected features. acs.orgnih.gov The central benzene (B151609) ring is expected to be largely planar. The C-Cl bond length would be a key parameter, influenced by the electronic effects of the hydroxyl and methyl groups. The C-O bond lengths of the diol are also of significant interest.

A crucial aspect of the crystal structure of catechols is the extensive network of intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. nih.gov These interactions dictate the molecular packing in the crystal lattice. For a derivative of this compound, X-ray diffraction would precisely map these hydrogen bonds, detailing the O-H···O distances and angles.

Table 2: Typical Bond Lengths and Angles from Related Crystal Structures

| Parameter | Description | Typical Value (Å or °) | Reference |

| C-C (aromatic) | Carbon-carbon bond length in the benzene ring | 1.39 - 1.42 Å | acs.org |

| C-O (hydroxyl) | Carbon-oxygen bond length | 1.36 - 1.38 Å | acs.org |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å | nih.gov |

| C-C (methyl) | Bond between ring carbon and methyl carbon | ~1.51 Å | nih.gov |

| C-O-H | Angle of the hydroxyl group | ~109° | - |

| C-C-Cl | Angle involving the chlorine substituent | ~120° | - |

| O-H···O | Hydrogen bond distance between hydroxyl groups | 2.7 - 2.9 Å | nih.gov |

Nuclear Quadrupole Resonance (NQR) for Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is exceptionally sensitive to the local electronic environment of nuclei with a nuclear spin quantum number I > 1/2. wikipedia.org The stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, both have a nuclear spin of I = 3/2, making them ideal probes for NQR studies. wikipedia.org

NQR, sometimes referred to as "zero-field NMR," detects transitions between nuclear quadrupole energy levels. du.ac.in The splitting of these levels is caused by the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. The EFG is generated by the surrounding distribution of electronic charge within the molecule and the crystal lattice. slideshare.net

For this compound, the ³⁵Cl NQR frequency would provide a precise "fingerprint" of the C-Cl bond within its specific crystalline environment. mdpi.com The frequency is directly proportional to the nuclear quadrupole coupling constant (NQCC), which reflects the symmetry of the electron cloud around the chlorine nucleus. The electron-donating methyl groups and electron-withdrawing/hydrogen-bonding hydroxyl groups on the benzene ring will influence the EFG at the chlorine atom, resulting in a characteristic NQR frequency. This frequency can be compared to those of other chlorinated compounds to provide detailed information about the electronic structure of the C-Cl bond.

Table 3: Representative ³⁵Cl NQR Frequencies in Related Compounds at 77 K

| Compound | ³⁵Cl NQR Frequency (MHz) | Significance |

| p-Dichlorobenzene | 34.27 | Reference for a simple chlorinated aromatic system |

| Chlorobenzene (B131634) | 34.62 | Shows the effect of a single chlorine on the ring |

| p-Chlorophenol | 34.85 | Demonstrates the influence of an -OH group para to the Cl |

| 2,4-Dichlorophenol | 35.41 (C2-Cl), 35.01 (C4-Cl) | Shows how multiple substituents create distinct Cl environments |

| 4-Chloro-3,5-dimethylphenol (B1207549) | Hypothetical value ~34-35 | The addition of methyl groups would slightly alter the EFG |

| This compound | Hypothetical value ~34-35.5 | The second -OH and its H-bonding would further shift the frequency |

Note: Hypothetical values are estimated based on substituent effects and are for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about a compound's reactivity and stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. muni.cz

For substituted catechols, the HOMO is typically a π-orbital located on the benzene (B151609) ring and the oxygen atoms, while the LUMO is a π* anti-bonding orbital. The presence of a chlorine atom, an electron-withdrawing group, and methyl groups, which are electron-donating, on the benzene ring of 4-Chloro-3,5-dimethylbenzene-1,2-diol influences the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies of Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Catechol | DFT/B3LYP/6-31G(d) | -5.58 | -0.25 | 5.33 |

| 3-Chlorocatechol | DFT/B3LYP/6-31G(d) | -5.72 | -0.68 | 5.04 |

| 4-Chlorocatechol (B124253) | DFT/B3LYP/6-31G(d) | -5.69 | -0.65 | 5.04 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends. Actual values for this compound would require specific DFT calculations.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. This is crucial for understanding the mechanisms of chemical reactions, such as oxidation, which is a common fate for catechols. For chlorinated phenols, DFT has been used to study their formation and degradation reactions, providing insights into their stability and persistence in the environment. mdpi.com

The hydroxyl groups of the catechol moiety in this compound are susceptible to oxidation, which can lead to the formation of a corresponding ortho-quinone. DFT calculations can model this oxidation process, determining the activation energies and the geometries of the transition states. The presence of the chlorine and methyl substituents will affect the electron distribution in the aromatic ring and, consequently, the reactivity of the hydroxyl groups.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions and reactive sites. The ESP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP would show negative potential around the oxygen atoms of the hydroxyl groups and the chlorine atom, indicating these are likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them susceptible to attack by nucleophiles or acting as hydrogen bond donors. Understanding the ESP is crucial for predicting how the molecule will interact with other molecules, such as solvents or biological macromolecules.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent over time. This technique is particularly useful for studying solvation and the nature of intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, MD simulations in an aqueous environment can reveal how water molecules arrange themselves around the solute and the stability of the hydrogen bonds formed between the catechol's hydroxyl groups and water. rsc.org

These simulations can also shed light on the hydrophobic interactions involving the methyl groups and the aromatic ring. The balance between hydrophilic interactions at the hydroxyl groups and hydrophobic interactions of the rest of the molecule will determine its solubility and partitioning behavior in different environments. A recent study developed a protocol for MD simulations to model halogen bonding in protein-ligand complexes, which could be applicable to understanding the interactions of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on reactivity and environmental fate)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. For analogs of this compound, QSAR modeling can be used to predict properties like toxicity, biodegradability, and bioaccumulation potential. researchgate.net

The environmental fate of chlorinated phenolic compounds is of significant concern, and QSAR models can be a cost-effective way to screen for potential risks. nih.gov Descriptors used in QSAR models for such compounds often include physicochemical properties like the octanol-water partition coefficient (logP), electronic parameters derived from DFT calculations (like HOMO/LUMO energies), and topological indices that describe the molecular structure. By building a QSAR model based on a series of related chlorinated catechols, it would be possible to predict the environmental behavior of this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational modes can be made. For a molecule with multiple functional groups like this compound, this can help in identifying the characteristic vibrations of the O-H, C-O, C-Cl, and aromatic C-H bonds.

Furthermore, computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov This is a powerful tool for structure elucidation, as the predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, predicting the chemical shifts of the aromatic protons and carbons, as well as those of the methyl groups, would aid in its unambiguous identification.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

| Infrared Spectroscopy | O-H stretch | 3400-3500 cm⁻¹ |

| C-Cl stretch | 700-800 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Aromatic C-OH | 145-155 ppm |

| Aromatic C-Cl | 120-130 ppm | |

| Methyl C | 15-25 ppm | |

| ¹H NMR Spectroscopy | Aromatic H | 6.5-7.5 ppm |

| Hydroxyl H | 4.0-6.0 ppm | |

| Methyl H | 2.0-2.5 ppm |

Note: These are typical ranges for the respective functional groups and a precise prediction would require specific calculations for this compound.

Advanced Applications and Future Research Directions

Role as a Precursor in Complex Organic Synthesis

The reactivity of the catechol moiety, combined with the influence of the chloro and dimethyl substituents, makes 4-Chloro-3,5-dimethylbenzene-1,2-diol a valuable precursor in the synthesis of more complex molecules. While direct, extensive literature on this specific compound as a precursor is emerging, its structural elements are found in various synthetic intermediates. For instance, related chlorinated and dimethylated benzene (B151609) derivatives are known intermediates in the synthesis of ammonium (B1175870) quinone derivatives.

A significant area of application for precursors with a similar 1,2-diamine analogue structure (4-Chloro-3,5-dimethylbenzene-1,2-diamine) is in the synthesis of substituted benzimidazoles. nih.govichem.mdorganic-chemistry.org Benzimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, finding use in pharmaceuticals as anticancer, antimicrobial, and antiviral agents. nih.govrasayanjournal.co.in The synthesis of N-thiomethyl benzimidazoles, for example, can be achieved through a one-pot condensation reaction involving an o-phenylenediamine (B120857) derivative, a thiophenol, and an aldehyde. nih.govresearchgate.net This highlights the potential of the diamino-analogue of this compound to serve as a key starting material for generating libraries of bioactive compounds.

The general synthetic utility of o-phenylenediamines in forming benzimidazoles is well-established, with various methods employing different catalysts and reaction conditions to achieve high yields. ichem.mdacs.orgresearchgate.net This underscores the foundational role that molecules like the diamine counterpart of this compound can play in constructing complex, medicinally relevant scaffolds.

Potential in Materials Science and Polymer Chemistry

The catechol functionality of this compound is a key feature that imparts significant potential for applications in materials science and polymer chemistry. Catechol and its derivatives are well-known for their adhesive properties and their ability to participate in polymerization reactions.

Monomer for Polymer Synthesis

Catechol derivatives are precursors to a variety of polymers, most notably materials inspired by the adhesive proteins of mussels. These polymers often exhibit strong adhesion to a wide range of surfaces. mdpi.com The polymerization of catechol-containing monomers can proceed through several mechanisms, including the formation of polydopamine-like structures. While direct studies on the polymerization of this compound are not extensively documented, research on related halogenated catechol derivatives provides insight into its potential.

For example, chlorinated dopamine (B1211576) methacrylamide (B166291) has been incorporated into hydrogels, copolymers, and coatings through free-radical polymerization. mdpi.comresearchgate.net These materials have demonstrated potent antimicrobial properties. The presence of the halogen is thought to enhance the antimicrobial activity. This suggests that polymers derived from this compound could also possess interesting and useful material properties, potentially including enhanced thermal stability or modified electronic properties due to the presence of the chlorine atom and methyl groups. The synthesis of well-defined catechol-containing polymers has been achieved using techniques like single electron transfer living radical polymerization (SET-LRP), which allows for the creation of polymers with controlled molecular weights and architectures. rsc.org

Functional Ligands in Catalysis

The catechol group is an excellent chelating agent for a variety of metal ions. This property allows this compound to serve as a building block for functional ligands in catalysis. By modifying the catechol hydroxyl groups or attaching the entire molecule to a larger scaffold, it is possible to create ligands with specific steric and electronic properties tailored for various catalytic transformations. The chlorine and dimethyl substituents on the aromatic ring can influence the electron density of the catechol oxygen atoms, thereby modulating the binding affinity and redox properties of the resulting metal complexes. While specific catalytic applications of ligands derived from this compound are a niche area of research, the broader field of catechol-based ligands is well-established.

Chemo- and Biosensor Development Based on Catechol Moieties

The electrochemical activity of the catechol group makes it an ideal candidate for the development of chemo- and biosensors. Catechols can be readily oxidized and reduced, and this redox behavior can be harnessed to detect a variety of analytes. The presence of the chloro and dimethyl groups on this compound can be expected to alter its redox potential compared to unsubstituted catechol, potentially leading to sensors with enhanced selectivity or sensitivity.

Electrochemical biosensors for the detection of phenolic compounds, including catechol itself, often utilize enzymes like tyrosinase or laccase immobilized on an electrode surface. These enzymes catalyze the oxidation of phenols to quinones, which can then be electrochemically detected. The substrate specificity of these enzymes means that substituted catechols can also be detected, and research into biosensors for various phenolic compounds is an active area. For instance, biosensors have been developed for the detection of 4-methylcatechol, demonstrating the feasibility of detecting substituted catechols.

The development of such sensors involves the modification of electrode surfaces with materials that can enhance the electrochemical signal and provide a stable matrix for enzyme immobilization. The specific properties of this compound could be exploited in the design of novel sensor platforms, either as the target analyte or as a component of the sensing layer itself.

Sustainable Chemical Processes for Synthesis and Degradation

The development of sustainable, or "green," chemical processes is a major focus of modern chemistry. This includes both the synthesis of chemicals in an environmentally friendly manner and the development of methods for their safe degradation. For a compound like this compound, this involves exploring green synthetic routes that minimize waste and the use of hazardous reagents.

Furthermore, understanding the degradation pathways of this compound is crucial, particularly from an environmental perspective. As a halogenated phenolic compound, it belongs to a class of substances that can be persistent environmental pollutants. Research into the biodegradation of related compounds, such as 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol), has shown that microorganisms can play a role in their breakdown. mdpi.com Studies have investigated the use of advanced oxidation processes, such as heterogeneous Fenton-like reactions using nanoscale zero-valent iron, for the degradation of chloroxylenol. nih.govresearchgate.net These studies have demonstrated the complete decomposition of the parent compound and significant reduction in total organic carbon. nih.govresearchgate.net Understanding these degradation mechanisms is key to developing effective remediation strategies.

Challenges and Opportunities in the Environmental Remediation of Halogenated Phenolic Pollutants

Halogenated phenolic compounds are a significant class of environmental pollutants due to their toxicity and persistence. The remediation of sites contaminated with these compounds presents numerous challenges. These chemicals can be resistant to natural degradation processes and can accumulate in the environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3,5-dimethylbenzene-1,2-diol, and how can purity be validated?

- Methodology :

- Route 1 : Chlorination of 3,5-dimethylbenzene-1,2-diol using SOCl₂ or Cl₂ gas under controlled temperature (20–40°C) . Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

- Route 2 : Hydroxylation of 4-chloro-1,2-dimethylbenzene via microbial oxidation (e.g., Aspergillus flavus strains, as in dihydroxylation of aromatic substrates ).

- Validation : Purity is confirmed via HPLC (C18 column, 0.1% H3PO4 in H2O:MeOH 70:30, UV detection at 254 nm) and ¹H/¹³C NMR (DMSO-d6, δ 2.25 ppm for methyl groups, δ 5.1 ppm for hydroxyls) .

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

- Data :

| Solvent | Solubility (mg/mL, 25°C) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for in vitro assays |

| Ethanol | 10–20 | Limited for high-concentration |

| Water | <1 | Requires surfactants/salts |

- Methodology : Pre-saturate solvents with the compound for 24 hrs, filter, and quantify via UV-Vis (λ_max ~275 nm). Use DMSO for cell-based studies at <0.1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

- Case Study : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from:

- Assay conditions : pH variations (optimal activity at pH 6.5–7.5) , inoculum size, or agar vs. broth dilution methods.

- Compound stability : Degradation under light or heat (e.g., 10% loss after 48 hrs at 37°C in PBS) .

Q. What advanced techniques identify degradation products under environmental conditions?

- Methodology :

- Photolysis : Expose to UV light (254 nm, 48 hrs), analyze products via LC-QTOF-MS (negative ion mode). Major products include quinone derivatives (m/z 185.02) and dechlorinated fragments .

- Biodegradation : Incubate with Pseudomonas spp. (30°C, 14 days), extract metabolites with ethyl acetate, and characterize via ¹H NMR and HRMS. Key pathways involve hydroxylation at C4 and methyl group oxidation .

Q. How do steric and electronic effects impact regioselectivity in electrophilic substitution reactions?

- Experimental Design :

- Nitration : React with HNO3/H2SO4 (0–5°C). The 1,2-diol groups direct electrophiles to the para position (C4), but steric hindrance from 3,5-methyl groups reduces reactivity. Confirm products via ¹H NMR (δ 8.1 ppm for nitro group) .

- Sulfonation : Use SO3 in H2SO4. Predominant sulfonation at C6 due to electronic activation by hydroxyls, confirmed by X-ray crystallography .

Data Contradiction Analysis

Q. Why do reported melting points vary (e.g., 120–125°C vs. 130–132°C)?

- Root Causes :

- Polymorphism : Recrystallize from ethanol vs. acetone to isolate different crystalline forms.

- Impurities : Residual solvents (e.g., DMF) lower observed MP. Validate purity via DSC (sharp endotherm at 131°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.